Product packaging for 1-(3-propyl-1H-pyrrol-2-yl)ethanone(Cat. No.:)

1-(3-propyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B13961263
M. Wt: 151.21 g/mol
InChI Key: OLXSHGGVAHCSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyrrole (B145914) Chemistry and its Derivatives in Organic Synthesis

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₅N. numberanalytics.com Its structure consists of a planar ring with four carbon atoms and one nitrogen atom, which contributes a lone pair of electrons to the aromatic π-system. biosynce.com This electron-rich nature makes pyrrole highly reactive towards electrophiles. numberanalytics.com First isolated from coal tar in 1834, pyrrole has since become a fundamental building block in organic synthesis. numberanalytics.com

The synthesis of pyrrole and its derivatives is a cornerstone of heterocyclic chemistry. Classic methods include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. biosynce.comuctm.edu Other notable methods are the Knorr pyrrole synthesis, from α-amino ketones, and the Barton-Zard and Van Leusen reactions. wikipedia.org Modern synthetic strategies often employ transition-metal catalysis to construct the pyrrole ring with high efficiency and selectivity. researchgate.netorganic-chemistry.org Pyrrole derivatives are susceptible to various electrophilic substitution reactions such as nitration, halogenation, and acylation, which typically occur at the α-position due to the stability of the intermediate. numberanalytics.comuctm.edu The versatility and reactivity of the pyrrole scaffold make it crucial in the creation of new pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). numberanalytics.com

Significance of the Pyrrole Ring System in Natural Products and Bioactive Molecules

The pyrrole ring is a ubiquitous structural motif in a vast array of natural products and bioactive molecules, underscoring its biological importance. biolmolchem.comnih.govrsc.org It forms the core of essential tetrapyrrolic macrocycles such as heme, which is vital for oxygen transport in hemoglobin, and chlorophyll, the pigment responsible for photosynthesis in plants. biosynce.comwikipedia.org Other significant natural products containing the pyrrole moiety include vitamin B12, bile pigments like bilirubin, and numerous alkaloids and antibiotics. wikipedia.orgbohrium.com

The inherent biological activity of the pyrrole scaffold has made it a privileged structure in medicinal chemistry. nih.govrsc.org By incorporating different pharmacophores into the pyrrole ring system, chemists have developed a multitude of drugs with diverse therapeutic applications. biolmolchem.comrsc.org Marketed drugs containing a pyrrole core exhibit properties including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities. nih.govrsc.org The structural versatility of pyrrole allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive framework for the design and discovery of new targeted therapies. nih.govnih.gov

Structural Characteristics and Chemical Nomenclature of 1-(3-Propyl-1H-pyrrol-2-yl)ethanone

The compound this compound is a substituted pyrrole derivative. Its structure features a central 1H-pyrrole ring. An ethanone (B97240) (acetyl) group, -C(=O)CH₃, is attached to the carbon at position 2 of the pyrrole ring, and a propyl group, -CH₂CH₂CH₃, is attached to the carbon at position 3.

The systematic name is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. qmul.ac.ukqmul.ac.uk The principal functional group is the ketone, which is indicated by the suffix "-one". The parent structure is ethanone. This ethanone is substituted at the 1-position by a (3-propyl-1H-pyrrol-2-yl) group.

Below is a data table summarizing the key structural and chemical identifiers for the compound.

PropertyValue
IUPAC Name This compound
CAS Number 66786-07-0 bldpharm.com
Molecular Formula C₉H₁₃NO bldpharm.com
Molecular Weight 151.21 g/mol bldpharm.com
SMILES Code CC(C1=C(CCC)C=CN1)=O bldpharm.com

Research Scope and Objectives Pertaining to this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research scope for this compound can be inferred from the broader objectives within pyrrole chemistry. The primary goals for investigating a molecule like this would likely revolve around its potential applications in medicinal chemistry and materials science.

Research objectives would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its analogs. This would involve a thorough characterization of their chemical and physical properties.

Biological Screening: Investigating the compound's potential as a bioactive agent. Given the wide range of pharmacological activities associated with pyrrole derivatives, it would be screened for anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives by modifying the propyl and acetyl substituents to understand how structural changes affect biological activity. This is a crucial step in drug discovery and lead optimization. nih.gov

Intermediate for Complex Synthesis: Utilizing the compound as a versatile building block for the synthesis of more complex molecules, such as macrocyclic structures or novel pharmaceutical scaffolds. researchgate.net The functional groups present—the ketone and the reactive pyrrole ring—offer multiple points for further chemical modification.

The exploration of substituted pyrroles like this compound is driven by the continuous search for novel molecules with valuable biological activities and material properties. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B13961263 1-(3-propyl-1H-pyrrol-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-propyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-3-4-8-5-6-10-9(8)7(2)11/h5-6,10H,3-4H2,1-2H3

InChI Key

OLXSHGGVAHCSDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC=C1)C(=O)C

Origin of Product

United States

Chemical Reactivity and Functionalization of 1 3 Propyl 1h Pyrrol 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, demonstrating greater reactivity than benzene. pearson.comonlineorganicchemistrytutor.com The nitrogen atom's lone pair of electrons contributes to the π-system, increasing the ring's electron density. pearson.com In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (sigma complex) is stabilized by more resonance structures compared to attack at the C3 (or β) position. pearson.comonlineorganicchemistrytutor.comchegg.comyoutube.com

However, in 1-(3-propyl-1H-pyrrol-2-yl)ethanone, the substitution pattern is more complex. The C2 position is blocked by the ethanone (B97240) group, and the C3 position is occupied by the propyl group. The ethanone group is strongly electron-withdrawing and deactivates the pyrrole ring towards electrophilic attack. This deactivation directs incoming electrophiles to the remaining unsubstituted positions, C4 and C5. The directing effect of the C3-propyl group (weakly activating) and the C2-ethanone group (deactivating) must be considered. Typically, acylation directs incoming electrophiles to the C4 and C5 positions.

Common electrophilic substitution reactions applicable to the pyrrole ring include halogenation, nitration, and sulfonation. wikipedia.org

Reaction Type Typical Reagents Expected Product on Substituted Pyrrole Reference
HalogenationN-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), SO₂Cl₂4-halo or 5-halo-1-(3-propyl-1H-pyrrol-2-yl)ethanone wikipedia.org
NitrationHNO₃/Acetic Anhydride4-nitro or 5-nitro-1-(3-propyl-1H-pyrrol-2-yl)ethanone wikipedia.org
SulfonationPyridine-SO₃ complexThis compound-4-sulfonic acid or -5-sulfonic acid wikipedia.org

Functional Group Transformations of the Ethanone Moiety (e.g., Oxidation, Reduction)

The ethanone group at the C2 position is a versatile handle for further molecular modification through various functional group transformations. numberanalytics.comorganic-chemistry.orgyoutube.com These reactions allow for the conversion of the ketone into other important functional groups, such as alcohols, amines, or alkanes.

Reduction Reactions:

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, 1-(1-(3-propyl-1H-pyrrol-2-yl)ethyl)ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: In the presence of ammonia (B1221849) or a primary/secondary amine and a reducing agent (e.g., NaBH₃CN), the ketone can be converted into a primary, secondary, or tertiary amine, respectively.

Deoxygenation to Alkane: The carbonyl group can be completely removed to yield a 2-ethyl-3-propyl-1H-pyrrole through reactions like the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reduction.

Oxidation Reactions:

Baeyer-Villiger Oxidation: The ketone can be converted into an ester, specifically a pyrrol-2-yl acetate (B1210297) derivative, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Other Transformations:

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) can convert the carbonyl group into an alkene.

Grignard Reaction: Addition of an organometallic reagent, such as a Grignard reagent (R-MgBr), results in the formation of a tertiary alcohol. numberanalytics.com

Transformation Reagents Product Functional Group Reference
Reduction to AlcoholNaBH₄, LiAlH₄Secondary Alcohol numberanalytics.com
Reductive AminationNH₃/H₂, Raney Ni or NaBH₃CNPrimary Amine organic-chemistry.org
DeoxygenationH₂NNH₂, KOH (Wolff-Kishner)Alkane (Ethyl group) numberanalytics.com
Baeyer-Villiger Oxidationm-CPBAEster numberanalytics.com

C-H Functionalization Strategies in Pyrroles

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering an efficient alternative to traditional electrophilic substitution. nih.gov These strategies are particularly valuable for modifying specific positions on the pyrrole ring that may be difficult to access otherwise. acs.orgrsc.org Metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.govacs.org

For this compound, the acetyl group can act as a directing group in certain metal-catalyzed reactions, potentially favoring functionalization at the C5 position. Various transition metals, including rhodium, palladium, and copper, have been employed in pyrrole C-H functionalization. acs.orgacs.org For instance, rhodium-catalyzed reactions can introduce aryl or alkyl groups at specific C-H bonds. acs.org Photocatalyzed and electrochemical methods also represent modern approaches for the C-H functionalization of pyrroles under mild conditions. nih.govrsc.org

Anionic Fries rearrangement, or "pyrrole dance," is another strategy where an acyl group on the nitrogen can migrate to a carbon atom on the ring, a process influenced by the choice of base. rsc.org While the starting compound is a C-acylated pyrrole, related methodologies could potentially be adapted for further functionalization.

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the pyrrole ring possesses a proton that is weakly acidic (pKa ≈ 16.5), allowing for its removal by a suitable base. wikipedia.org The presence of the electron-withdrawing acetyl group at the C2 position increases the acidity of the N-H proton, facilitating deprotonation. The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles to yield N-substituted pyrroles. wikipedia.orgorganic-chemistry.org

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields N-alkylated products. wikipedia.orgrsc.org The choice of metal cation and solvent can influence whether N- or C-alkylation occurs. wikipedia.org

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylpyrroles. rsc.orgorganic-chemistry.org

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated pyrroles. organic-chemistry.org

Michael Addition: The pyrrolide anion can undergo Michael addition to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Substitution Type Reagent Example Product Reference
N-AlkylationMethyl Iodide (CH₃I) / Base1-methyl-1-(3-propyl-1H-pyrrol-2-yl)ethanone wikipedia.orgorganic-chemistry.org
N-AcylationAcetyl Chloride (CH₃COCl) / Base1-acetyl-1-(3-propyl-1H-pyrrol-2-yl)ethanone rsc.orgorganic-chemistry.org
N-ArylationAryl Halide / Copper or Palladium Catalyst1-aryl-1-(3-propyl-1H-pyrrol-2-yl)ethanone nih.gov
N-SulfonylationTosyl Chloride (TsCl) / Base1-tosyl-1-(3-propyl-1H-pyrrol-2-yl)ethanone organic-chemistry.org

Reactions of the Propyl Side Chain

The propyl group at the C3 position also offers a site for functionalization, although it is generally less reactive than the pyrrole ring itself. The carbon atom attached directly to the pyrrole ring (the "benzylic-like" position) is the most susceptible to reaction due to the ability of the pyrrole ring to stabilize radical or cationic intermediates.

Free Radical Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide with a radical initiator like AIBN or light), halogenation can occur at the C1 position of the propyl chain. The resulting halide can then be used in nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the propyl chain. Depending on the conditions, this could lead to a ketone at the C1 position of the chain or, under harsh conditions, cleavage to a carboxylic acid.

In biosynthetic pathways involving tetrapyrroles, modifications of propionate (B1217596) side chains are common, involving complex enzymatic reactions such as decarboxylation and oxidative cleavage, highlighting the chemical possibility of transforming such side chains. oup.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For the 2-acetylpyrrole (B92022) scaffold, Density Functional Theory (DFT) and ab initio methods have been employed to provide detailed insights.

Molecular Geometry Optimization and Electronic Structure Analysis

Computational studies, particularly using DFT methods like B3LYP, have been performed on 2-acetylpyrrole to determine its most stable geometric structure. These calculations have shown that the molecule is nearly planar, a consequence of the delocalization of π-electrons between the pyrrole (B145914) ring and the acetyl group. researchgate.net The family of 2-acylpyrroles, including 2-acetylpyrrole, has two stable rotameric forms, the syn- and anti-conformers. longdom.org The syn-conformation is generally found to be more stable. longdom.org In the solid state, 2-acetylpyrrole forms centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. researchgate.net

For 1-(3-propyl-1H-pyrrol-2-yl)ethanone, the introduction of a propyl group at the C3 position of the pyrrole ring would introduce some steric bulk. While the core pyrrole and acetyl groups would likely remain largely planar to maximize conjugation, the propyl chain, with its sp³ hybridized carbons, would have rotational freedom. This could lead to a variety of low-energy conformations. The electronic structure would also be influenced, with the electron-donating nature of the propyl group expected to increase the electron density of the pyrrole ring compared to the unsubstituted 2-acetylpyrrole.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 2-acetylpyrrole, the HOMO is primarily localized on the pyrrole ring, while the LUMO is distributed over the acetyl group and the adjacent part of the ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

A computational study on 2-acetylpyridine (B122185) derivatives, which are structurally related, showed that the HOMO-LUMO energy gap can be calculated using DFT methods. scielo.br For pyrrole derivatives, the HOMO energy is a significant descriptor in quantitative structure-activity relationship (QSAR) models for antioxidant activity. mdpi.com The introduction of an electron-donating alkyl group like propyl at the 3-position of the pyrrole ring in this compound is expected to raise the energy of the HOMO. This would result in a smaller HOMO-LUMO gap compared to 2-acetylpyrrole, suggesting that the propyl-substituted compound may be more reactive.

CompoundHOMO Energy (Predicted Effect)LUMO Energy (Predicted Effect)HOMO-LUMO Gap (Predicted Effect)
2-AcetylpyrroleBaselineBaselineBaseline
This compoundHigher (less negative)Relatively stableSmaller

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For 2-acetylpyrrole, the MEP would show a region of negative potential (nucleophilic) around the carbonyl oxygen of the acetyl group and a region of positive potential (electrophilic) near the N-H proton of the pyrrole ring.

Thermodynamic and Kinetic Stability Predictions

Combined experimental and computational studies have established the thermodynamic properties of 2-acetylpyrrole. It has been shown to be thermodynamically more stable than its 3-acetylpyrrole (B85711) isomer. nih.gov The stability is attributed to the electronic interactions between the acetyl group and the pyrrole ring. The preference for the syn-conformer in 2-acylpyrroles is a well-documented aspect of their thermodynamic stability. longdom.org

Molecular Dynamics Simulations and Conformation Analysis

While specific molecular dynamics (MD) simulations for this compound are not readily found, studies on related systems highlight the utility of this method. For instance, MD simulations have been used to study the conformational stability of N-linked 2-acetylpyrrole derivatives designed as HDAC inhibitors. nih.gov These simulations showed that the docked complex of the inhibitor with the enzyme had good conformational stability. nih.gov

For this compound, MD simulations would be invaluable for exploring the conformational landscape of the propyl chain. This is particularly important as the orientation of the alkyl chain could influence how the molecule interacts with other molecules or biological targets. The simulations would reveal the most populated conformations and the dynamics of the transition between them, providing a more complete picture of the molecule's behavior in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that relate the chemical structure of a series of compounds to their activities. While no QSAR studies have been published specifically for this compound, research on other pyrrole derivatives provides a basis for understanding its potential properties.

A QSAR study on a series of pyrrole derivatives investigated their antioxidant scavenging activities. mdpi.com This study found that descriptors such as bond length, HOMO energy, polarizability, and the logarithm of the partition coefficient (AlogP) were important in predicting the antioxidant activity. mdpi.com The models developed using genetic algorithms combined with multiple linear regression (GA-MLR) and artificial neural networks (ANN) showed good statistical significance. mdpi.com

Molecular Docking and Binding Mode Analysis

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the behavior of structurally similar pyrrole derivatives in complex with proteins can provide a strong indication of its potential interactions. Pyrrole-containing compounds are known to engage in a variety of non-covalent interactions within the binding sites of enzymes and receptors.

Molecular docking analyses of various substituted pyrroles have revealed that the pyrrole ring and its substituents are crucial for molecular recognition. For instance, studies on N-substituted pyrrole derivatives as HIV-1 entry inhibitors have shown that these compounds can bind within the hydrophobic pocket of the gp41 protein. The interactions are often characterized by a combination of hydrophobic contacts and, where applicable, ionic interactions with charged residues like lysine. nih.gov

In the context of anticancer research, pyrrole-substituted dihydropyrimidinones have been docked into the allosteric binding site of the kinesin motor protein Eg5. The binding is typically stabilized by hydrogen bonds involving the pyrrole N-H group or other functional groups, as well as hydrophobic interactions with residues such as Arginine, Tryptophan, Alanine, and Tyrosine. mdpi.com The orientation of the substituents on the pyrrole ring plays a significant role in determining the binding affinity and selectivity.

Furthermore, docking studies of pyrrolo[3,2-d]pyrimidine derivatives targeting EGFR and CDK2 have highlighted the importance of the pyrrole scaffold in forming key interactions within the ATP binding site of these kinases. nih.govresearchgate.net Similarly, research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as potential enzyme inhibitors has demonstrated specific binding modes and provided docking scores that correlate with inhibitory activity. mdpi.com

Table 1: Representative Docking Scores of Substituted Pyrrole Derivatives in Enzyme Active Sites

Compound ClassTarget ProteinRepresentative Docking Score (kcal/mol)Reference
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesEnoyl ACP Reductase (InhA)-6.73 to -4.44 (Total Docking Score) mdpi.com
Pyrrolo[3,2-d]pyrimidine DerivativesEpidermal Growth Factor Receptor (EGFR)High affinity (comparable to reference inhibitors) nih.govresearchgate.net
Pyrrolo[3,2-d]pyrimidine DerivativesCyclin-Dependent Kinase 2 (CDK2)High affinity (comparable to reference inhibitors) nih.govresearchgate.net

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential binding interactions of pyrrole derivatives.

Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the pyrrole ring, being electron-rich, acts as an electron donor. The acetyl group at the 2-position is an electron-withdrawing group (acceptor). This donor-acceptor architecture, connected by the π-system of the pyrrole ring, is a classic design for molecules with second-order NLO properties. The propyl group at the 3-position can further modulate the electronic properties of the pyrrole ring, potentially enhancing its donor capacity.

Computational studies on various pyrrole derivatives have shown that substitutions on the pyrrole ring can significantly influence the second-order hyperpolarizability (β), a key measure of a molecule's NLO activity. For example, extending the π-conjugation and introducing strong donor and acceptor moieties have been shown to dramatically increase the NLO response. researchgate.netnih.govacs.org

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict NLO properties. These calculations can determine the hyperpolarizabilities and provide insights into the structure-property relationships. For instance, studies on dicyanovinyl-substituted thienylpyrroles have reported high β values, demonstrating the effectiveness of the pyrrole system in mediating charge transfer. acs.org Similarly, research on polypyrrole derivatives has shown that the nature of the substituent groups has a profound impact on the third-order NLO properties. scirp.org

Table 2: Predicted Non-Linear Optical Properties of Representative Pyrrole Derivatives

Compound TypeMethodKey FindingReference
π-conjugated donor-acceptor thienylpyrrolesHyper-Rayleigh Scattering & DFTCorrelation between HOMO-LUMO gap and NLO susceptibility. researchgate.net
Dicyanovinyl-substituted thienylpyrrolesHyper-Rayleigh ScatteringHigh first hyperpolarizability (β) values reported. acs.org
BODIPY (dipyrrole) dyesZ-scan techniqueSubstituent effects dramatically alter nonlinear absorption properties. nih.gov
Polypyrrole derivativesZ-scan measurementsSubstituent groups influence the transition from saturable to reverse saturable absorption. scirp.org

Note: The data is based on experimental and computational studies of various pyrrole derivatives and illustrates the general principles governing their NLO properties.

Biological Activity and Mechanistic Investigations Preclinical, in Vitro/in Silico

General Overview of Pyrrole (B145914) Derivatives in Bioactive Compounds

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural moiety in many biologically significant molecules, including heme, chlorophyll, and vitamin B12. Synthetic pyrrole derivatives are recognized as a "privileged scaffold" in drug discovery due to their ability to interact with a wide range of biological targets. This versatility has led to the development of pyrrole-containing compounds with diverse pharmacological applications.

Pyrrole-based compounds have been successfully developed for a multitude of therapeutic areas, demonstrating activities such as:

Antimicrobial (antibacterial, antifungal) nih.govmdpi.comnih.govnih.gov

Anti-inflammatory

Anticancer

Antiviral nih.gov

Enzyme inhibition acs.org

The incorporation of the pyrrole nucleus into drug candidates can modulate critical properties like lipophilicity, polarity, and hydrogen bonding capacity, which are essential for favorable pharmacokinetics and pharmacodynamics. Researchers continue to explore this versatile heterocycle to develop novel therapeutic agents. nih.gov

Enzyme Inhibition Studies

Pyrrole derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases.

Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2): Certain 3,4-disubstituted pyrrole derivatives and their hybrids with cinnamic acid have been developed as dual inhibitors of COX-2 and lipoxygenase (LOX). mdpi.comresearchgate.netnih.gov For instance, specific pyrrole derivatives have shown potent COX-2 inhibition with IC50 values as low as 0.55 µM. mdpi.com These enzymes are key mediators in the inflammatory pathway, and their inhibition is a major strategy for treating inflammatory conditions.

Monoamine Oxidase-B (MAO-B): The pyrrole moiety is a prominent pharmacophore in the design of MAO-B inhibitors, which are crucial for the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov Studies have identified highly selective MAO-B inhibitors among pyrrole derivatives, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range (e.g., 665 nM). mdpi.com For example, N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine has been identified as a highly selective MAO-B inhibitor. nih.govacs.orgfigshare.comacs.org

Acetylcholinesterase (AChE): Pyrrole derivatives have been designed as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease. mdpi.comnih.gov Marinoquinoline A, a pyrroloquinoline isolated from a marine bacterium, demonstrated AChE inhibitory activity with an IC50 of 4.9 µM. nih.gov Other synthetic pyrroles have been developed as dual-acting inhibitors, targeting both MAO-B and AChE. mdpi.com Some 1,3-diaryl-pyrrole skeletons show high selectivity for the related enzyme, butyrylcholinesterase (BChE), over AChE. frontiersin.orgnih.gov

DNA Gyrase: The pyrrolamides are a novel class of antibacterial agents that target DNA gyrase, an essential bacterial enzyme. nih.govresearchgate.net Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. nih.gov Pyrrolamide compounds have shown potent inhibition of DNA gyrase with IC50 values in the low micromolar range and have demonstrated efficacy in preclinical models of bacterial infection. nih.gov Certain new N-phenylpyrrolamide derivatives have an IC50 of 47 nM against E. coli DNA gyrase. rsc.org

Enoyl-Acyl Carrier Protein Reductase (InhA): Pyrrole derivatives are being explored as inhibitors of the InhA enzyme from Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.nettandfonline.com InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, and it is the primary target for the frontline anti-tubercular drug isoniazid. nih.gov Direct inhibitors of InhA, including pyrrole-based compounds, are sought to overcome resistance mechanisms. tandfonline.com One study found that a pyrrole-fused pyrimidine derivative achieved 36% inhibition of InhA at a 50 μM concentration. nih.gov

Table 1: Enzyme Inhibition by Selected Pyrrole Derivatives
Enzyme TargetPyrrole Derivative Class/ExampleReported Activity (IC50)Reference
COX-2Pyrrole-cinnamate hybrid 50.55 µM mdpi.comnih.gov
LOXPyrrole derivative 27.5 µM researchgate.netnih.gov
MAO-BUnsubstituted pyrrole-based hydrazide (vh0)0.665 µM mdpi.com
AChEMarinoquinoline A4.9 µM nih.gov
DNA GyrasePyrrolamide Lead Compound3 µM nih.gov
InhAPyrrole-fused pyrimidine 4g36% inhibition at 50 µM nih.gov

In silico molecular docking and dynamics simulations have been instrumental in understanding how pyrrole derivatives interact with enzyme active sites. For MAO-A and MAO-B, selectivity is determined by specific interactions. For example, a highly selective MAO-A inhibitor forms a hydrogen bond with Gln215 in the enzyme's binding site, an interaction absent in its binding to MAO-B. acs.orgfigshare.comacs.org Conversely, a selective MAO-B inhibitor places its phenyl ring into an aromatic cage within the MAO-B active site, facilitating charge-transfer interactions. nih.govfigshare.com

In the case of DNA gyrase, pyrrolamides bind to the ATP pocket of the enzyme. nih.gov The mechanism was confirmed by isolating spontaneous mutants of Staphylococcus aureus with point mutations in the pyrrolamide binding region of the gyrB gene, which conferred resistance to the compounds. nih.gov For InhA inhibitors, key interactions involve the enzyme's lipophilic binding pockets and hydrogen bonding with residues like tyrosine and the NAD cofactor. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For COX inhibitors, small structural changes in pyrrole carboxylic acid derivatives significantly impact their selectivity for COX-1 versus COX-2. nih.govacs.org When a lipophilic but smaller group is substituted on the pyrrole ring, activity tends to favor COX-2 inhibition. However, increasing the bulkiness at position 1 and using a larger acidic group shifts the selectivity back towards COX-1. nih.govacs.org

In a series of lymphocyte-specific kinase (Lck) inhibitors, SAR studies helped identify potent analogs with IC50 values under 10 nM. nih.gov For metallo-β-lactamase inhibitors, SAR analysis of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all important for inhibitory potency. nih.gov

Receptor Binding Studies and Ligand-Target Interactions

Computational screening and molecular docking are widely used to predict and analyze the binding of pyrrole derivatives to their target receptors. Docking studies of potential COX-2 inhibitors helped identify derivatives with the best binding energies, which correlated with their observed analgesic activity. chalcogen.ro For InhA inhibitors, molecular dynamics simulations were used to analyze the stability of the protein-ligand complexes, suggesting the potential for future development. nih.gov These in silico methods provide valuable insights into the specific amino acid residues and binding modes that govern the ligand-target interaction, guiding the rational design of more potent and selective compounds.

Antimicrobial Activity (in vitro, e.g., Antibacterial, Antifungal)

The pyrrole scaffold is present in numerous natural and synthetic compounds with significant antimicrobial properties. nih.govnih.gov Derivatives have been synthesized and tested against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. encyclopedia.pubnih.gov

Antibacterial Activity: Many pyrrole derivatives show promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 1,2,3,4-tetrasubstituted pyrroles demonstrated excellent inhibition against Gram-positive bacteria like S. aureus and B. cereus, with activity equal to or greater than the standard antibiotic tetracycline. acgpubs.org In another study, pyrrole derivatives showed potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.7 µg/mL. mdpi.com The pyrrolamides are particularly effective against Gram-positive pathogens and have shown efficacy against Streptococcus pneumoniae in a mouse lung infection model. nih.gov

Antifungal Activity: Pyrrole derivatives have also demonstrated significant antifungal activity. researchgate.netresearchgate.net Naturally occurring pyrroles like pyrrolnitrin (B93353) and fludioxonil are known to have broad-spectrum antifungal effects. nih.gov Synthetic derivatives have shown potent activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govresearchgate.netsemanticscholar.org In one study, a series of newly synthesized pyrrole-thiazole derivatives were screened, and compound 3c was found to be highly active against C. albicans, with a larger zone of inhibition than the standard drug Clotrimazole. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Pyrrole Derivatives
MicroorganismCompound Class/ExampleActivity (Zone of Inhibition / MIC)Reference
S. aureus (Gram-positive)1,2,3,4-tetrasubstituted pyrroles (4, 11, 12)Activity ≥ Tetracycline acgpubs.org
E. coli (Gram-negative)Pyrrole-thiazole derivative 3d22 mm zone of inhibition researchgate.net
C. albicans (Fungus)Pyrrole-thiazole derivative 3c24 mm zone of inhibition researchgate.net
A. niger (Fungus)Pyrrole-thiazole derivative 3e22 mm zone of inhibition researchgate.net
M. tuberculosis1H-pyrrole-2-carboxylate derivativeMIC = 0.7 µg/mL mdpi.com

The antimicrobial mechanisms of pyrrole derivatives are often tied to the inhibition of essential cellular processes. As mentioned previously, a primary mechanism of antibacterial action for the pyrrolamide class is the inhibition of DNA gyrase, which prevents DNA replication and leads to cell death. nih.govresearchgate.net Other pyrrole derivatives have been designed to target 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis, which is a well-established target for azole antifungal drugs. nih.gov Studies have also monitored the effect of certain pyrrole compounds on DNA to elucidate their mode of action, suggesting that interaction with genetic material can be a mechanism of antimicrobial activity. nih.govnih.govtandfonline.com

Antiproliferative and Cytotoxic Activity (in vitro, cell line studies)

The pyrrole scaffold is a key feature in many compounds exhibiting significant antiproliferative and cytotoxic effects against various cancer cell lines. medchemexpress.com Although direct studies on 1-(3-propyl-1H-pyrrol-2-yl)ethanone are limited, research on analogous structures, such as other 2-acetylpyrrole (B92022) derivatives and substituted pyrroles, provides insight into their potential anticancer properties.

Numerous pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against human tumor cell lines. nih.gov For instance, certain pyrrolo[1,2-a]quinoxalines have shown antiproliferative activity against human leukemic (K562, U937, HL60) and breast cancer (MCF7) cell lines. nih.gov Similarly, novel pyrrole-based carbohydrazides and their hydrazone derivatives have been investigated, with some showing selective antiproliferative activity against human melanoma (SH-4) cells. researchgate.net One such hydrazone, compound 1C , exhibited an IC₅₀ value of 44.63 ± 3.51 μM against SH-4 cells. researchgate.net

The structural features of these derivatives play a crucial role in their activity. For example, studies on spiro-fused heterocyclic compounds containing a pyrrolidine-oxindole framework found that compounds with an unsubstituted nitrogen atom in the oxindole unit and three phenyl substituents on the cyclopropane unit were generally more effective, with IC₅₀ values ranging from 2 to 10 μM against Jurkat, K-562, HeLa, and Sk-mel-2 cell lines. researchgate.net Lamellarins, a class of pyrrole-derived alkaloids, are frequently cytotoxic to a wide range of cancer cell lines, with some derivatives exhibiting IC₅₀ values in the nanomolar range (38–110 nM). nih.gov

The cytotoxic potential of 2-acetylpyrrole itself has been noted, particularly in its nitrated forms, which exhibit strong cytotoxicity. medchemexpress.com The data from related compounds underscores the potential of the 2-acetylpyrrole moiety, present in this compound, as a pharmacophore for developing new anticancer agents.

Table 1: In Vitro Cytotoxic Activity of Selected Pyrrole Derivatives

This table presents data for compounds structurally related to this compound to illustrate the general activity of the pyrrole class.

Compound Class/DerivativeCancer Cell Line(s)IC₅₀ ValueReference
Pyrrole Hydrazone 1C SH-4 (Melanoma)44.63 ± 3.51 µM researchgate.net
Spiro-pyrrolizidine-oxindolesJurkat, K-562, HeLa, Sk-mel-22 - 10 µM researchgate.net
Lamellarin D, K, MP388, A54938 - 110 nM nih.gov
Pyrrolo[2,3-d]pyrimidine 4c HCT-116 wt (Colon)0.14 µM researchgate.net
(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole RDS 60 CAL 27, FaDu (HNSCC)2.5 µM, 2.9 µM (48h) mdpi.com

The cytotoxic effects of many pyrrole derivatives are mediated through the modulation of cellular pathways that lead to programmed cell death, or apoptosis. nih.govacs.org These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Studies on various pyrrole-containing compounds have demonstrated their ability to induce apoptosis in cancer cells. For example, certain pyrrole-tethered bisbenzoxazole derivatives have been shown to be potent inducers of early-stage apoptosis in MCF-7 breast cancer cells. nih.gov Their mechanism involves the selective activation of the caspase-9-mediated apoptotic pathway. nih.gov Similarly, a spiro-pyrrolopyridazine derivative, SPP10 , was found to strongly induce apoptotic cell death in MCF-7, H69AR (lung), and PC-3 (prostate) cancer cells. acs.org Mechanistic studies revealed that SPP10 inhibits the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and promoting the release of cytochrome c. acs.org

Furthermore, pyrrole derivatives can influence cell cycle progression. Treatment with certain pyrrole compounds has been shown to cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from proliferating. mdpi.comnih.gov For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative blocked the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines, which was followed by the activation of apoptosis. mdpi.com The cytotoxic effect of a specific pyrrole hydrazone was also correlated with its ability to cause cell cycle arrest in the S phase. researchgate.net These findings suggest that a primary mechanism of the antiproliferative activity of bioactive pyrroles is the induction of apoptosis and disruption of the normal cell cycle. researchgate.net

Antioxidant and Radical Scavenging Properties (in vitro)

Pyrrole and its derivatives are recognized for their antioxidant and radical scavenging activities, which are largely attributed to the electron-rich nature of the pyrrole ring. srce.hr This property allows them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals.

The antioxidant potential of various pyrrole-containing compounds has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. srce.hrnih.gov For example, a study on novel pyrrole hydrazones demonstrated their radical scavenging activity in both DPPH and ABTS tests. srce.hrnih.gov Similarly, certain pyrrole-benzimidazole derivatives have been shown to inhibit lipid peroxidation, a key process in oxidative stress-induced cell damage. nih.gov

Computational and experimental studies have further elucidated these properties. An investigation into pyrrolo[2,3-b]quinoxaline derivatives identified one compound as a potent scavenger of hydroxyl radicals (HO•), with a rate constant comparable to reference antioxidants like Trolox. rsc.org Another study on 3-pyrroline-2-ones, which contain a modified pyrrole core, also identified a promising HO• radical scavenger. researchgate.net These studies highlight that the substitution pattern on the pyrrole ring significantly influences the antioxidant capacity. While specific data for this compound is not available, the inherent chemical properties of the pyrrole nucleus suggest it may possess antioxidant capabilities.

Biosynthetic Pathways of Pyrrole-Containing Natural Products

The pyrrole ring is a fundamental structural unit in a vast array of essential natural products, including heme, chlorophyll, and vitamin B₁₂. nih.gov The biosynthesis of these molecules originates from simple precursors and follows a highly conserved pathway to construct the initial pyrrole unit, porphobilinogen (PBG). wikipedia.orgnih.gov

The pathway begins with the formation of δ-aminolevulinic acid (ALA). In animals, fungi, and α-proteobacteria, ALA is synthesized in the mitochondria from the condensation of glycine and succinyl-CoA, a reaction catalyzed by ALA synthase. wikipedia.orgunito.it In plants, algae, and most other bacteria, an alternative pathway (the C5 pathway) produces ALA from glutamate. wikipedia.org

Two molecules of ALA are then transported to the cytosol and undergo an asymmetric condensation to form one molecule of porphobilinogen (PBG). nih.govnih.gov This reaction, which forms the pyrrole ring, is catalyzed by the enzyme ALA dehydratase (also known as porphobilinogen synthase). wikipedia.orgnih.gov Four molecules of PBG are subsequently polymerized in a head-to-tail fashion by the enzyme porphobilinogen deaminase (also called hydroxymethylbilane synthase) to form a linear tetrapyrrole intermediate, hydroxymethylbilane. wikipedia.orgwikipedia.org This linear molecule is the last common precursor for all porphyrin-based natural products. nih.gov

Other classes of pyrrole-containing natural products, such as pyrrolizidine alkaloids and pyrrole-imidazole alkaloids, are derived from different biosynthetic origins, typically involving amino acids like proline, ornithine, and arginine. nih.govnih.govresearchgate.net For example, the necine base of pyrrolizidine alkaloids is formed from the condensation of two molecules of putrescine (derived from ornithine or arginine) to form homospermidine, which then undergoes cyclization. mdpi.com

The biosynthesis of the fundamental pyrrole unit, porphobilinogen, and its subsequent assembly into tetrapyrroles is orchestrated by a series of specific enzymes. Each enzyme plays a critical role in catalyzing a specific transformation, ensuring the correct formation of these vital biomolecules.

The key intermediate in the pathway is δ-aminolevulinic acid (ALA) . nih.gov The first enzyme, ALA synthase (ALAS) , is the rate-limiting step in heme synthesis in mammals and requires pyridoxal phosphate as a cofactor. unito.itnih.gov

The formation of the pyrrole ring itself is catalyzed by ALA dehydratase (ALAD) , also called porphobilinogen synthase (PBGS) . nih.govfrontierspecialtychemicals.com This zinc-dependent enzyme asymmetrically condenses two ALA molecules to produce porphobilinogen (PBG) . nih.gov

The next crucial enzyme is porphobilinogen deaminase (PBGD) , or hydroxymethylbilane synthase (HMBS) . It catalyzes the sequential polymerization of four PBG molecules into the linear tetrapyrrole, hydroxymethylbilane (HMB) . nih.govnih.gov

From HMB, the pathway diverges. Uroporphyrinogen III synthase (UROS) acts upon HMB, rapidly cyclizing it while inverting the final pyrrole ring (ring D) to form the asymmetric uroporphyrinogen III , the precursor to heme and chlorophyll. nih.govnih.gov Subsequent enzymes then modify the side chains of this macrocycle to produce the various porphyrins found in nature. frontierspecialtychemicals.comresearchgate.net

Table 2: Key Enzymes and Intermediates in the Porphobilinogen and Tetrapyrrole Biosynthesis Pathway

EnzymeAbbreviationSubstrate(s)Product(s)Cellular Location (Eukaryotes)
δ-Aminolevulinate synthaseALASGlycine + Succinyl-CoAδ-Aminolevulinic acid (ALA)Mitochondria
ALA dehydratase / Porphobilinogen synthaseALAD / PBGS2 x δ-Aminolevulinic acidPorphobilinogen (PBG)Cytosol
Porphobilinogen deaminase / Hydroxymethylbilane synthasePBGD / HMBS4 x PorphobilinogenHydroxymethylbilane (HMB)Cytosol
Uroporphyrinogen III synthaseUROSHydroxymethylbilaneUroporphyrinogen IIICytosol
Uroporphyrinogen decarboxylaseURODUroporphyrinogen IIICoproporphyrinogen IIICytosol
Coproporphyrinogen oxidaseCPOXCoproporphyrinogen IIIProtoporphyrinogen IXMitochondria
Protoporphyrinogen oxidasePPOXProtoporphyrinogen IXProtoporphyrin IXMitochondria
FerrochelataseFECHProtoporphyrin IX + Fe²⁺HemeMitochondria

Analytical Methodologies for 1 3 Propyl 1h Pyrrol 2 Yl Ethanone

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation and analysis of pyrrole (B145914) derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed to assess the purity and determine the quantity of compounds like 1-(3-propyl-1H-pyrrol-2-yl)ethanone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrrole-containing compounds. It is particularly useful for non-volatile or thermally sensitive derivatives that may not be suitable for gas chromatography. HPLC methods can be developed for both purity assessment and quantification.

For the analysis of pyrrole derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The specific conditions, such as the column type, mobile phase composition, and detector, are optimized to achieve the desired separation and sensitivity. For instance, a method for the related compound 2-acetyl-1-pyrroline (B57270) (2-AP) involved derivatization followed by HPLC with UV detection, demonstrating excellent linearity and low limits of detection (LOD) and quantitation (LOQ). researchgate.net Another advanced approach utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for direct, sensitive, and accurate quantification without the need for derivatization. researchgate.net

Table 1: Illustrative HPLC Parameters for Pyrrole Derivative Analysis

ParameterTypical Conditions
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradients
Detector UV-Vis (e.g., at 260-290 nm), Mass Spectrometry (MS/MS)
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
Purpose Purity determination, quantification, stability studies

This table presents a generalized set of HPLC conditions. Specific parameters for this compound would require method development and validation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Many pyrrole derivatives, including alkyl-substituted acetylpyrroles, are amenable to GC analysis. The method is highly efficient for separating complex mixtures and providing quantitative data.

Research has shown that pyrrole derivatives can be analyzed by GC without significant thermal degradation or isomerization, provided the analytical temperatures are controlled. ksu.edu.sa The choice of the capillary column's stationary phase is critical for achieving separation. Non-polar columns are often used, and the retention of compounds is characterized by their retention index (RI). nist.gov For the closely related compound 2-acetylpyrrole (B92022), numerous retention indices have been reported on standard non-polar columns, which can serve as a reference point for method development for this compound. nih.gov Derivatization techniques, such as silylation, can be employed to increase the volatility and stability of certain pyrrole compounds if needed. ksu.edu.sa

Table 2: Reported Gas Chromatography Retention Indices for 2-Acetylpyrrole

Stationary Phase TypeRetention Index (RI)Reference
Standard Non-polar1022 - 1068 nist.govnih.gov
Standard Non-polar (Van Den Dool & Kratz)1026 - 1095 nist.gov

Retention indices are dependent on the specific column and temperature program used. These values are for the related compound 2-acetylpyrrole.

Thin-Layer Chromatography (TLC)

Table 3: Common TLC Practices for Pyrrole Derivatives

ParameterDescription
Stationary Phase Silica (B1680970) Gel 60 F254 plates
Mobile Phase (Eluent) Mixtures of Hexane (B92381)/Ethyl Acetate (B1210297), Dichloromethane/Methanol
Visualization UV light (254 nm), Potassium Permanganate (B83412) (KMnO₄) stain, Vanillin stain, Anisaldehyde stain
Application Reaction monitoring, purity checks, solvent system selection for column chromatography

Spectrophotometric Methods for Detection

Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable for the detection and quantification of pyrrole-containing compounds. The pyrrole ring and associated chromophores, such as the acetyl group in this compound, absorb ultraviolet or visible light at characteristic wavelengths.

The UV-Vis spectrum of a pyrrole derivative is characterized by absorption bands resulting from π-π* electronic transitions within the aromatic ring and other conjugated systems. For 2-acetylpyrrole, no significant absorbance is observed in the visible range (400-700 nm), with its primary absorption occurring in the UV region. mdpi.com A novel colorimetric method was developed for a related compound, 2-acetyl-1-pyrroline, where a reaction with chromium hexacarbonyl produced a colored product with a maximum absorbance (λmax) at 623 nm, allowing for quantification via visible spectrophotometry. mdpi.com Such derivatization approaches can be explored to enhance the sensitivity and selectivity of spectrophotometric assays for specific pyrrole compounds.

Table 4: Example of Spectrophotometric Data for a Pyrrole Derivative Assay

AnalyteReagentλmax of ProductLinear RangeLOD
2-Acetyl-1-pyrrolineChromium Hexacarbonyl623 nm5.00–60.00 mg L⁻¹2.00 mg L⁻¹

Data from a study on 2-acetyl-1-pyrroline, illustrating the application of colorimetric spectrophotometry. mdpi.com

Advanced Detection and Assay Methods for Pyrrole-Containing Compounds

Beyond standard chromatographic and spectroscopic techniques, advanced methods have been developed for the highly sensitive and specific detection of pyrrole-containing compounds, particularly in complex biological or environmental samples.

One innovative approach is the development of molecularly imprinted polymer (MIP) sensors. For example, an electrochemical sensor for morphine detection was fabricated by polymerizing pyrrole on an electrode in the presence of the target molecule. mdpi.com After extracting the morphine template, the MIP sensor showed high specificity and sensitivity for morphine, demonstrating a potential strategy that could be adapted for other molecules containing a pyrrole scaffold or for which a pyrrole-based polymer provides a suitable recognition matrix. mdpi.com

Another advanced strategy involves derivatization to create a more easily detectable product. For instance, methods have been developed where a pyrrole compound is reacted with a labeling agent to enhance its detection by techniques like mass spectrometry or fluorescence. researchgate.net Immunoassays, which use antibodies that are highly specific to the target molecule or a derivative thereof, represent another powerful tool for the selective assay of pyrrole-containing biological compounds.

Potential Applications Beyond Traditional Medicinal Chemistry Non Clinical Focus

Catalysis and Ligand Design

The structural framework of 1-(3-propyl-1H-pyrrol-2-yl)ethanone, featuring a nitrogen heteroatom and a carbonyl oxygen, makes it an interesting candidate for ligand design and catalysis. The nitrogen atom of the pyrrole (B145914) ring and the oxygen atom of the acetyl group can act as a bidentate chelate system, capable of coordinating with various transition metals.

Research Findings:

Metal Complex Formation: Pyrrole derivatives bearing carbonyl groups are known to form stable complexes with metals like cobalt and copper. rdd.edu.iq The resulting metal complexes can exhibit significant thermal stability. rdd.edu.iq While not specifically documented for this compound, its imino derivatives could foreseeably form bidentate ligands that coordinate with metal chlorides. rdd.edu.iq

Catalytic Activity: 2-Acylpyrroles are utilized in catalytic enantioselective alkylations. For instance, α,β-unsaturated 2-acyl imidazoles, which share structural similarities, are key substrates in enantioselective additions of pyrroles catalyzed by metal complexes. nih.gov This suggests that the 2-acetyl group on the pyrrole ring of this compound can activate the molecule for various catalytic transformations. The 3-propyl group could sterically influence the stereochemical outcome of such reactions.

Ligand Scaffolds: Pyrrole-based structures are integral to the design of ligands for specific biological targets, such as kinases. nih.govresearchgate.netmdpi.com The ability to functionalize the pyrrole ring allows for the fine-tuning of ligand properties. The scaffold of this compound could be modified to create ligands with high affinity and selectivity for various enzymes or receptors by serving as a core structure in the design of more complex inhibitors. mdpi.com

Potential Catalytic Role Relevant Structural Feature Example from Related Compounds Reference
Bidentate LigandN-heteroatom and C2-carbonyl oxygenImino ethanone (B97240) derivatives form stable Co(II) and Cu(II) complexes. rdd.edu.iq
Substrate in Asymmetric Catalysis2-Acyl groupEnantioselective additions to α,β-unsaturated 2-acyl imidazoles are catalyzed by scandium(III) complexes. nih.gov
Core for Ligand SynthesisSubstituted pyrrole ringPyrrole derivatives are used to build selective inhibitors for kinases like IKKα and EGFR/CDK2. researchgate.netmdpi.com

Materials Science Applications (e.g., Conducting Polymers, Optoelectronic Materials)

Polypyrroles are among the most studied conducting polymers due to their high conductivity, environmental stability, and biocompatibility. nih.govmdpi.com The monomer used for polymerization significantly influences the properties of the resulting material.

Research Findings:

Monomer for Conducting Polymers: this compound can potentially serve as a monomer for the synthesis of novel conducting polymers. The polymerization of pyrrole typically occurs through oxidative coupling. researchgate.net The presence of substituents on the pyrrole ring, such as the acetyl and propyl groups, can modify the polymer's properties. A study on poly(2-acetylpyrrole) demonstrated that the acetyl group influences the polymer's morphology, leading to a core-shell, ball-like nanostructure, and enhances its optical and electrical properties. dntb.gov.uaresearchgate.net The 3-propyl group would likely increase the solubility of the resulting polymer in organic solvents, a common challenge with pristine polypyrrole, thereby improving its processability. expresspolymlett.com

Optoelectronic Properties: Pyrrole-based chromophores are investigated for their optoelectronic properties. kennesaw.edu The electronic behavior of these materials is governed by the π-conjugated system of the pyrrole ring. researchgate.net The acetyl group, being an electron-withdrawing group, and the propyl group, an electron-donating group, would alter the electron density of the pyrrole ring in this compound. This modification of the electronic structure could tune the band gap of the corresponding polymer, which is crucial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. dntb.gov.uaresearchgate.net Research on poly(2-acetylpyrrole) has shown that it possesses favorable optical and electrical characteristics for such devices. researchgate.net

Property Influencing Substituent(s) Observed Effect in Related Polymers Reference
Polymer Morphology2-Acetyl groupPoly(2-acetylpyrrole) forms a core-shell, nanoball structure. researchgate.net
Solubility3-Propyl group (hypothesized)Large dopants and N-substitution can reduce interchain links and improve solubility. expresspolymlett.com
Electrical Conductivity2-Acetyl groupPoly(2-acetylpyrrole) shows enhanced electrical properties suitable for optoelectronics. dntb.gov.uaresearchgate.net
Optical Properties (Band Gap)2-Acetyl and 3-Propyl groupsSubstituents on pyrrole rings tune the optoelectronic properties of resulting polymers. kennesaw.eduresearchgate.net

Fluorescent Probes and Chemical Sensors

The pyrrole scaffold is a component of many fluorescent molecules, including the well-known BODIPY dyes. The inherent optical properties of pyrrole derivatives, combined with their synthetic accessibility, make them attractive for developing fluorescent probes and chemical sensors.

Research Findings:

Fluorophore Potential: While specific fluorescence data for this compound is not readily available, derivatives of phenyl-substituted pyrrolo[3,2-b]pyrroles are recognized as promising organic optoelectronic compounds. kennesaw.edu The tunability of their π-systems through substitution allows for the modulation of their fluorescent properties. The combination of an electron-donating propyl group and an electron-withdrawing acetyl group on the pyrrole ring could potentially lead to intramolecular charge transfer (ICT) upon photoexcitation, a mechanism often exploited in the design of environmentally sensitive fluorescent probes.

Sensor Development: Copolymers of pyrrole have been employed in the fabrication of chemical sensors. For instance, a copolymer containing 1-(2-carboxyethyl)pyrrole units was used to create a glucose sensor. mdpi.com The functional groups on the pyrrole monomer are crucial for immobilizing biorecognition elements (like enzymes) and for mediating the sensor's response. The acetyl group of this compound could serve as a handle for further chemical modification, allowing it to be tethered to other molecules or surfaces for sensor construction.

Agrochemical Applications

Pyrrole derivatives represent a significant class of compounds in the agrochemical industry, with several commercialized products used as insecticides, fungicides, and acaricides. google.com The discovery of the potent insecticidal activity of arylpyrroles has spurred extensive research in this area.

Research Findings:

Insecticidal and Acaricidal Activity: Many synthetic arylpyrroles show potent efficacy in controlling insects, acarina (mites), and nematodes. google.com Research has demonstrated that 2-aryl-pyrrole derivatives containing various substituents exhibit excellent insecticidal activity against pests like the oriental armyworm and mosquito, as well as acaricidal activity against spider mites. nih.gov In some cases, the activity of these synthetic pyrroles was comparable or even superior to the commercial insecticide Chlorfenapyr. nih.gov The structural motif of this compound, while not an arylpyrrole itself, shares the core heterocyclic ring and could be a precursor to more complex, active compounds. The alkyl and acetyl groups are features that can be varied in the design of new pesticidal agents. For example, replacing a phenyl group with a conformationally flexible alkyl linkage has been shown to retain significant insecticidal activity in certain chemical classes. fao.org

Mechanism of Action: A novel class of insecticides, pyridine (B92270) alkylsulfones, has been found to act by inhibiting the vesicular acetylcholine (B1216132) transporter (VAChT), a mechanism distinct from many established insecticides. nih.gov This highlights that new chemical scaffolds can uncover novel biological targets. While the specific target of most insecticidal pyrroles is often related to uncoupling oxidative phosphorylation, the structural diversity offered by compounds like this compound provides a basis for exploring new modes of action.

Target Pest Active Compound Class Key Research Finding Reference
Oriental Armyworm, Mosquito2-Aryl-pyrrole derivativesActivity of some derivatives was equal to that of commercial Chlorfenapyr. nih.gov
Spider Mite2-Aryl-pyrrole derivativesAcaricidal activity of some derivatives was up to 2.65 times higher than that of Chlorfenapyr. nih.gov
General Insects, Acarina, NematodesArylpyrrolesNovel arylpyrroles are effective for controlling a range of agricultural pests. google.com

Chemical Intermediates in Complex Synthesis

Substituted pyrroles are exceptionally valuable as intermediates in organic synthesis due to the ring's reactivity and the ability to introduce a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org The specific substitution pattern of this compound makes it a versatile starting material for constructing more elaborate molecular architectures.

Research Findings:

Building Block for Natural Products: The pyrrole framework is a core component of numerous marine natural products with diverse biological activities. chim.it Syntheses of these complex molecules often rely on the manipulation of simpler, pre-functionalized pyrrole derivatives. The 2-acetyl group in this compound is a particularly useful functional handle. It can undergo a wide range of transformations, such as reduction to an alcohol, conversion to an imine, or participation in condensation reactions, providing access to a variety of more complex structures.

Precursor for Fused Heterocycles: The reactivity of the acetyl group and the adjacent ring positions allows for the construction of fused heterocyclic systems. For example, pyrrole derivatives are used to synthesize pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] google.comnist.govdiazepines, which have been investigated as potent enzyme inhibitors. researchgate.net

Versatility in Pyrrole Chemistry: The Paal-Knorr synthesis is a classic method for creating pyrrole rings, but modern synthetic chemistry relies on a broad toolkit of reactions to build and functionalize these heterocycles. organic-chemistry.orgnih.gov Intermediates like this compound are valuable because they provide a stable, functionalized core that can be elaborated through reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or metal-catalyzed cross-coupling reactions at the unsubstituted ring positions. The synthesis of multisubstituted pyrroles is often achieved through cycloaddition reactions where the substituents are installed from the beginning. rsc.org


Future Research Directions and Unexplored Avenues for 1 3 Propyl 1h Pyrrol 2 Yl Ethanone

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrroles is a mature field, yet there is always a demand for more efficient, cost-effective, and environmentally benign methodologies. eurekaselect.comnih.gov Future research on 1-(3-propyl-1H-pyrrol-2-yl)ethanone should prioritize the development of novel and sustainable synthetic strategies.

Current synthetic approaches to pyrrole (B145914) derivatives often rely on classical methods like the Paal-Knorr or Hantzsch syntheses, which can involve harsh reaction conditions and generate significant waste. nih.govyoutube.com Modern synthetic chemistry offers a toolkit of greener alternatives. Future investigations could explore one-pot multicomponent reactions, which enhance efficiency by combining several synthetic steps into a single operation. nih.gov The use of heterogeneous catalysts, such as nanoparticles or metal salts, could also be explored to facilitate easier separation and recycling, thereby reducing the environmental impact. nih.gov

Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various pyrrole derivatives and could be a valuable tool for the synthesis of this compound. mdpi.com A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

Synthetic MethodPotential AdvantagesPotential Starting Materials
Modified Paal-Knorr SynthesisHigh yields, readily available starting materials2,5-hexanedione, propylamine
Hantzsch Pyrrole SynthesisVersatility in introducing substituentsα-haloketone, β-ketoester, propylamine
Catalytic Dehydrogenative CouplingAtom economy, use of simple substrates1,2- or 1,3-amino alcohols, keto esters with a propyl group
One-Pot Multicomponent ReactionHigh efficiency, reduced waste, operational simplicityDiketone, propylamine, acetylating agent

Comprehensive Mechanistic Studies of Reactivity and Biological Interactions

A thorough understanding of the reactivity of this compound is fundamental to its application. Future research should delve into comprehensive mechanistic studies of its chemical reactions and its interactions with biological systems.

The reactivity of the pyrrole ring is influenced by its substituents. The electron-donating nature of the alkyl group at the C3 position and the electron-withdrawing acetyl group at the C2 position will dictate the regioselectivity of electrophilic substitution and other reactions. frontiersin.org Experimental and theoretical studies could elucidate the kinetic and thermodynamic parameters of key reactions, providing a predictive framework for its chemical behavior.

From a biological perspective, mechanistic studies are crucial to understand any potential therapeutic effects. If initial screenings reveal bioactivity, subsequent research should focus on identifying the molecular targets and pathways through which this compound exerts its effects. Techniques such as molecular docking and in vitro enzyme inhibition assays could be employed to probe its interactions with specific proteins. nih.gov

Advanced Computational Modeling for Property Prediction and Design

In silico methods are indispensable in modern chemical research, offering a rapid and cost-effective means to predict molecular properties and guide experimental design. nih.gov Advanced computational modeling represents a significant and largely untapped area of research for this compound.

Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, vibrational frequencies, and thermochemical properties. nih.gov This information is valuable for understanding its stability and reactivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of related 3-alkyl-1H-pyrrol-2-yl ethanones to predict their biological activity based on their structural features.

Molecular dynamics simulations could also be employed to study the conformational flexibility of this compound and its interactions with biological macromolecules or materials interfaces. A summary of properties amenable to computational modeling is provided in Table 2.

Table 2: Properties of this compound for Computational Modeling

PropertyComputational MethodPotential Application
Molecular GeometryDFT, Ab initio methodsUnderstanding steric and electronic effects
Spectroscopic Properties (NMR, IR)DFTAiding in experimental characterization
Thermochemical DataG3(MP2)//B3LYPPredicting stability and reaction energetics nih.gov
Biological Activity (QSAR)Machine Learning, Statistical ModelsGuiding the design of more potent analogs
Binding Affinity to ProteinsMolecular Docking, MM/GBSAIdentifying potential biological targets mdpi.com

Exploration of New Bioactivity Profiles (in vitro, non-clinical)

The pyrrole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. acs.orgsecure-platform.com A critical future research direction for this compound is the systematic exploration of its bioactivity profile through in vitro, non-clinical studies.

Initial screening could involve a broad panel of assays to identify any potential therapeutic areas. Based on the activities of other pyrrole-containing compounds, promising areas for investigation include its potential as an antibacterial, antifungal, or anticancer agent. For instance, pyrrolamides, which are natural products containing a pyrrole-2-carboxamide unit, are known to possess antibacterial and antitumor properties. secure-platform.com The structural similarity of this compound to these compounds suggests that it may also exhibit interesting biological effects.

Should initial screenings yield positive results, further in vitro studies would be necessary to determine its potency, selectivity, and mechanism of action against specific cell lines or microbial strains.

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis)

The integration of emerging technologies can significantly accelerate the research and development process for novel chemical entities. Future work on this compound should leverage these advancements.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for multistep reactions in a continuous sequence. secure-platform.comsyrris.com Developing a continuous flow synthesis for this compound and its derivatives would enable the rapid generation of a library of compounds for biological screening. syrris.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.